molecular formula C10H6ClN3 B1375429 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile CAS No. 1297537-37-1

2-chloro-4-(1H-pyrazol-5-yl)benzonitrile

Cat. No. B1375429
M. Wt: 203.63 g/mol
InChI Key: BCINLNFBTLIGBU-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (3.67 g; 12.75 mmol) was added to 8 ml of ethanol under nitrogen atmosphere. 15.5 ml of ˜10% HCl (g) in EtOH was slowly added and the temperature was raised to 30° C. where the mixture was stirred for 1 h. The temperature was then lowered to −10° C. and the mixture was again stirred for 30 min after which the product was precipitated as its HCl salt and was filtered and washed twice with 2 ml of ethanol. The product was dried in vacuo at +40° C. Yield 2.8 g. 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride (2.8 g; 11.47 mmol) was added to a mixture of 8 ml of water and 14 ml of MeOH under nitrogen atmosphere. To this 50% sodium hydroxide (1.5 ml; 28.7 mmol) was added keeping the temperature under 25° C. during the addition. The mixture was stirred for 2 h, the precipitate filtered and washed twice with 3 ml of lukewarm water. The product was dried in vacuo at +40° C. Yield 1.97 g. 1H-NMR (400 MHz; d6-DMSO): δ 6.99 (t, 1H), 7.89 (m, 1H), 7.99 (d, 2H), 8.15 (s, 1H), 13.27 (s, 1H).
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([C:10]2[N:14](C3CCCCO3)[N:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl.Cl.ClC1C=C(C2NN=CC=2)C=CC=1C#N.[OH-].[Na+]>CCO.CO.O>[Cl:1][C:2]1[CH:9]=[C:8]([C:10]2[NH:14][N:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1C1OCCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
Cl.ClC1=C(C#N)C=CC(=C1)C1=CC=NN1
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then lowered to −10° C.
STIRRING
Type
STIRRING
Details
the mixture was again stirred for 30 min after which the product
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was precipitated as its HCl salt
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed twice with 2 ml of ethanol
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at +40° C
CUSTOM
Type
CUSTOM
Details
under 25° C.
ADDITION
Type
ADDITION
Details
during the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed twice with 3 ml of lukewarm water
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at +40° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C#N)C=CC(=C1)C1=CC=NN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.